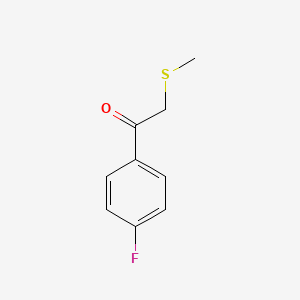

1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one

Description

Properties

Molecular Formula |

C9H9FOS |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-methylsulfanylethanone |

InChI |

InChI=1S/C9H9FOS/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |

InChI Key |

IGJXOTHWXOXPNI-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Example Protocol (Based on Literature):

- 4-Fluorophenyl ethanone (1 mmol)

- Methylthiol or methylsulfanyl chloride

- Catalyst: Zinc chloride or p-toluenesulfonic acid

- Solvent: Acetic acid or dichloromethane

- Dissolve 4-fluorophenyl ethanone in acetic acid.

- Add methylsulfanyl chloride dropwise under stirring.

- Reflux the mixture for 4-6 hours.

- Cool, then extract with water and organic solvent.

- Purify via column chromatography.

Expected Yield: 65-80%

- NMR (¹H): Aromatic signals around 7.0–7.5 ppm; methylsulfanyl group as a singlet near 2.5 ppm.

- Mass Spectrometry: Molecular ion at m/z consistent with C9H9OSF.

Notes on Optimization and Purity

- Choice of Solvent: Polar aprotic solvents like DMSO or DMF enhance nucleophilic substitution efficiency.

- Temperature Control: Elevated temperatures (up to 120°C) improve reaction rates but must be optimized to prevent decomposition.

- Purification: Flash chromatography using hexane and ethyl acetate mixtures ensures high purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct sulfenylation | Methylthiol, acid/base catalysts | Electrophilic substitution | Simple, one-step | Limited regioselectivity |

| Halogenation + nucleophilic substitution | NBS, NaSCH3 | Halogenation, nucleophilic attack | Good control over substitution | Multi-step, requires purification |

| Cross-coupling | Boronic acids, Pd catalyst | Suzuki coupling + sulfenylation | Suitable for complex derivatives | Requires advanced equipment |

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional properties of 1-(4-fluorophenyl)-2-(methylsulfanyl)ethan-1-one can be compared to analogs with variations in substituents, aryl groups, or heterocyclic systems. Below is a detailed analysis, supported by data from diverse sources:

Sulfur-Containing Substituents

Key Insights :

- Oxidation State of Sulfur : The methylsulfanyl (-SMe) group in the target compound is less oxidized than the sulfonyl (-SO₂Me) group in compound 3e , leading to differences in reactivity and polarity. Sulfonyl derivatives often exhibit stronger hydrogen-bonding capacity, impacting their pharmacokinetics .

- Biological Implications : Glycosylated sulfur derivatives (e.g., 14 ) show improved aqueous solubility, making them more viable for drug delivery compared to the lipophilic methylsulfanyl analog .

Aryl Group Variations

Key Insights :

- Halogen Effects : Fluorine’s small size and high electronegativity make it ideal for tuning electronic properties without significant steric hindrance. Chlorine analogs (e.g., 4-chlorophenyl ) exhibit increased lipophilicity but may reduce metabolic stability .

Heterocyclic and Functional Group Modifications

Key Insights :

- Heterocyclic Integration : Pyridine (e.g., 17a ) and pyrrole (e.g., 1B10 ) rings introduce nitrogen atoms, enabling hydrogen bonding and π-stacking interactions critical for enzyme inhibition .

- Salt Formation : Compounds like 4-F-3-Methyl-α-PVP HCl demonstrate how salt forms enhance stability and crystallinity, a strategy absent in the target compound .

Key Insights :

- The target compound’s antifungal activity is moderate compared to enzyme-targeted analogs (e.g., 6 and IU1), which exhibit nanomolar to low micromolar potency .

Biological Activity

1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a fluorophenyl group and a methylsulfanyl substituent, suggest various applications in pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms of action.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H11FOS

- Molecular Weight : 202.26 g/mol

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors that introduce the fluorophenyl and methylsulfanyl groups.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. Below is a summary of the key biological activities associated with this compound:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in breast cancer models. For instance, a derivative featuring the same fluorophenyl group was shown to inhibit cell proliferation significantly and induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cells.

The mechanism by which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.

- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, disrupting normal cell cycle progression.

Antimicrobial Activity

This compound also displays antimicrobial properties. Studies have shown that compounds with similar structural motifs can exhibit significant antibacterial and antifungal activities. The presence of the fluorophenyl group is believed to enhance these effects.

Case Study: Antimicrobial Testing

In a comparative study, derivatives of this compound were tested against various bacterial strains using standard disc diffusion methods. The results indicated:

- Effective Against : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) : Ranged from 50 to 100 µg/mL, demonstrating moderate efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenyl ring or the methylsulfanyl group can significantly influence potency and selectivity towards biological targets.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one | 3-Fluorine substitution | Moderate antimicrobial activity |

| 1-(4-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one | Chlorine instead of fluorine | Enhanced enzyme inhibition |

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one, and how can oxidation of the methylsulfanyl group be controlled?

- Methodological Answer : This compound is typically synthesized via nucleophilic substitution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (a precursor with a reactive halogen) using methylthiolate (CH₃S⁻) under inert conditions . Oxidation of the methylsulfanyl group to sulfoxide or sulfone derivatives can be controlled by adjusting the stoichiometry of oxidizing agents (e.g., H₂O₂ or mCPBA) and reaction time. For example, partial oxidation to sulfoxides requires sub-stoichiometric H₂O₂, while excess oxidant yields sulfones .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the fluorophenyl aromatic pattern and methylsulfanyl group (δ ~2.5 ppm for SCH₃) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and fragmentation patterns, especially for oxidized derivatives .

- Thermal Analysis : Boiling point data (e.g., ~469 K) and phase-change properties aid in purity assessment .

Q. How does the methylsulfanyl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The methylsulfanyl group acts as a leaving group in nucleophilic substitutions. For instance, under basic conditions, it can be displaced by amines or alkoxides to form secondary alcohols or amines. Reaction rates depend on solvent polarity and nucleophile strength. Kinetic studies using HPLC or in-situ IR spectroscopy are recommended to monitor progress .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of derivatives, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is ideal for determining bond lengths, angles, and stereochemistry. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELXL for refinement due to its robustness in handling small-molecule data and twinned crystals. For challenging cases (e.g., high torsional flexibility), iterative refinement with SHELXPRO is advised .

Q. What strategies enable enantioselective functionalization of the ketone group in this compound?

- Methodological Answer : Enantioselective γ-additions or aza-Michael reactions can be achieved using chiral catalysts like squaramides or Rh(II) complexes. For example, Rh(II)-catalyzed C–H insertion followed by squaramide-mediated cyclization yields dihydro-β-carbolines with high enantiomeric excess (ee >90%). Optimize solvent (e.g., toluene) and temperature (0–25°C) to suppress racemization .

Q. How can contradictory data on sulfanyl group reactivity be resolved during mechanistic studies?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., oxidation vs. substitution). Use controlled experiments with isotopically labeled reagents (e.g., D₂O for protonation studies) and DFT calculations to map energy profiles. For example, conflicting oxidation yields may stem from trace metal impurities; chelating agents (EDTA) can mitigate this .

Q. What safety protocols are critical when handling air-sensitive derivatives of this compound?

- Methodological Answer : Derivatives like sulfoxides may decompose exothermically. Use inert atmosphere (N₂/Ar) gloveboxes for synthesis and storage. Refer to Safety Data Sheets (SDS) for specific hazards (e.g., respiratory irritation noted in ). Emergency protocols include immediate rinsing with water for eye/skin contact and using activated carbon for spill containment.

Data Contradiction and Validation

Q. How to validate thermal stability discrepancies reported for this compound?

- Methodological Answer : Discrepancies in boiling points or decomposition temperatures can arise from impurities or measurement techniques. Reproduce results using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (e.g., 10°C/min heating rate). Cross-reference with NIST data to identify outliers.

Application in Organic Synthesis

Q. Can this compound serve as a precursor for heterocyclic systems like 1,3-dithioles?

- Methodological Answer : Yes, dimerization via sulfuration of chalcone analogs yields tetrasubstituted 1,3-dithioles. Optimize reaction conditions (e.g., hexane/ethyl acetate solvent gradient) and characterize products via HRMS and X-ray crystallography. This method is scalable for generating libraries of sulfur-rich heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.